(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide
Description
The compound “(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide” is a heterocyclic organic molecule featuring a benzo[d]thiazole scaffold fused with a quinoxaline carboxamide moiety. Key structural attributes include:
- Benzo[d]thiazole core: A bicyclic system with sulfur and nitrogen atoms, modified by a 2-methoxyethyl substituent at position 3 and a methylsulfonyl group at position 4.
- Z-configuration: The stereochemistry at the imine bond (C=N) in the thiazole ring, which may influence molecular geometry and binding affinity.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, given the known bioactivity of related benzo[d]thiazole and quinoxaline derivatives .
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c1-28-10-9-24-17-8-7-13(30(2,26)27)11-18(17)29-20(24)23-19(25)16-12-21-14-5-3-4-6-15(14)22-16/h3-8,11-12H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGJQPAASWJJBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure that includes a quinoxaline moiety, a benzothiazole unit, and a carboxamide functional group. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism primarily involves the induction of apoptosis in cancer cells. This is achieved through the activation of procaspase-3 to caspase-3, which is a critical pathway in the apoptotic process.
- Cell Line Studies : The compound was tested against various cancer cell lines, including U937 (procaspase-3 over-expressing) and MCF-7 (procaspase-3 non-expressing). Results indicated that it effectively induced apoptosis in U937 cells, suggesting a targeted action on procaspase-3 activation .
- Caspase Activation : In vitro assays demonstrated that the compound significantly activated caspase-3 compared to control compounds. For instance, at a concentration of 30 μM, it showed over 60% activation, comparable to known activators like PAC-1 .
Antimicrobial Activity
The compound's structural components also suggest potential antimicrobial properties. Benzothiazole derivatives are known for their broad-spectrum antibacterial activities.
- Antibacterial Testing : Preliminary tests indicate that similar benzothiazole derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown promise in this area.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be correlated with its chemical structure:
- Benzothiazole Moiety : Essential for anticancer activity; modifications can enhance selectivity and potency.
- Quinoxaline Core : Influences the compound's interaction with biological targets.
- Functional Groups : The methoxyethyl and methylsulfonyl groups may enhance solubility and bioavailability.
Table 1: Caspase Activation Activity
| Compound | Caspase-3 Activation (%) |
|---|---|
| PAC-1 | 100 ± 4 |
| (Z)-N... | 68 ± 4 |
| Control | 7 ± 1 |
Data generated from independent experiments indicate that our compound exhibits significant caspase activation activity, supporting its role as an apoptosis inducer.
Comparison with Similar Compounds
Comparison with Similar Compounds
The chemical similarity hypothesis posits that structurally analogous compounds exhibit comparable biological properties and hazards . Below is a systematic comparison of the target compound with three structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings:
The 2-methoxyethyl chain at position 3 may increase metabolic stability relative to the simpler methyl group in the (E)-isomer analog, as evidenced by higher predicted logP values .
Stereochemical Influence: The Z-configuration of the imine bond likely enforces a planar geometry, facilitating interactions with flat binding pockets (e.g., ATP sites in kinases). In contrast, the (E)-isomer’s non-planar conformation may reduce affinity .
Solubility and Pharmacokinetics :
- The target compound’s moderate solubility (logP ~2.8) strikes a balance between membrane permeability and aqueous solubility, unlike the highly lipophilic 1,3,4-thiadiazole analog (logP ~3.5), which may suffer from poor bioavailability .
Synthetic Complexity :
- The target compound’s synthesis likely requires multi-step functionalization (e.g., sulfonation, methoxyethylation), contrasting with simpler analogs like the 6-nitro derivative, which can be prepared via direct nitration .
Research Implications and Limitations
While structural similarities predict overlapping bioactivity, minor modifications can lead to divergent behaviors. For example:
- The methylsulfonyl group in the target compound may reduce toxicity compared to the nitro group in the 6-nitro analog, which is prone to metabolic activation into reactive intermediates .
- Regulatory frameworks emphasize that structural analogies alone cannot fully predict hazards; empirical validation (e.g., enzymatic assays) remains critical .
Q & A
Q. What are the standard synthetic routes for (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Core Formation : Construct the benzo[d]thiazole ring via cyclization of 2-aminothiophenol derivatives with carbonyl sources under acidic conditions .
Substituent Introduction : Introduce the 2-methoxyethyl group at position 3 using alkylation reagents (e.g., 2-bromoethyl methyl ether) and the methylsulfonyl group at position 6 via sulfonation followed by oxidation .
Quinoxaline Coupling : Attach the quinoxaline-2-carboxamide moiety through a condensation reaction, ensuring Z-configuration by controlling steric and electronic factors during imine formation .
Characterization at each step requires NMR (¹H/¹³C) and mass spectrometry to confirm intermediates and final product .
Q. Which functional groups in this compound are critical for its chemical reactivity and bioactivity?
- Methodological Answer : Key functional groups include:
- Methylsulfonyl Group : Enhances electrophilicity and hydrogen-bonding capacity, influencing interactions with biological targets (e.g., enzymes) .
- 2-Methoxyethyl Chain : Modulates solubility and steric bulk, affecting membrane permeability and target binding .
- Quinoxaline Carboxamide : Participates in π-π stacking and hydrogen bonding, crucial for receptor affinity .
Experimental validation involves synthesizing analogs with modified substituents and comparing bioactivity (e.g., IC₅₀ values in enzyme assays) .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms Z-configuration via coupling constants and NOE effects .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC-PDA : Assesses purity (>95%) and detects isomers or byproducts .
- X-ray Crystallography (if crystals are obtainable): Resolves absolute stereochemistry .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yield and stereochemical fidelity?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) during imine formation reduce epimerization, preserving the Z-configuration .
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate coupling reactions while minimizing side products .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving reaction homogeneity .
Statistical tools like Design of Experiments (DoE) can systematically evaluate variables (pH, time, catalyst loading) .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Assay Replication : Repeat experiments in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays) to rule out false positives .
- Structural Confirmation : Verify compound integrity post-assay via LC-MS to detect degradation .
- Target Profiling : Use proteomics (e.g., affinity pulldown) to identify off-target interactions that may explain variability .
Cross-referencing with structurally similar compounds (e.g., ’s comparative table) can highlight assay-specific biases .
Q. How can computational modeling predict the compound’s biological targets and binding modes?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with suspected targets (e.g., kinases) using homology models or published crystal structures .
- MD Simulations : Assess binding stability over 100+ ns trajectories to identify key residues for mutagenesis validation .
- QSAR Modeling : Correlate substituent variations (e.g., methylsulfonyl vs. sulfonamide) with activity trends to guide analog design .
Q. What experimental approaches address poor solubility in aqueous buffers?
- Methodological Answer :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the methoxyethyl chain to enhance hydrophilicity .
- Cocrystallization : Screen with coformers (e.g., cyclodextrins) to improve dissolution rates .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to bypass solubility limitations in in vivo studies .
Q. How can researchers elucidate degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and varied pH (1–13), then analyze degradation products via LC-MS/MS .
- Isotope Labeling : Track metabolic fate using ¹⁴C-labeled analogs in hepatocyte incubations .
- Computational Prediction : Tools like Zeneth (Lhasa Ltd.) simulate oxidative/hydrolytic degradation .
Q. What methodologies enable comparative analysis of this compound with structural analogs?
- Methodological Answer :
- SAR Tables : Tabulate analogs’ substituents (e.g., methylsulfonyl vs. ethoxy) and bioactivity (e.g., IC₅₀, logP) to identify critical pharmacophores .
- Cluster Analysis : Group compounds by similarity in chemical space (e.g., Tanimoto coefficients) to prioritize synthesis of novel derivatives .
- Meta-Analysis : Aggregate published data (e.g., ’s table) to benchmark performance against known bioactive scaffolds .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR Knockout : Delete putative targets (e.g., kinases) in cell lines and assess resistance to the compound .
- Thermal Proteome Profiling (TPP) : Identify target engagement by monitoring protein thermal stability shifts post-treatment .
- In Vivo Imaging : Use fluorescently tagged analogs (e.g., Cy5 conjugates) to track tissue distribution and target colocalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
